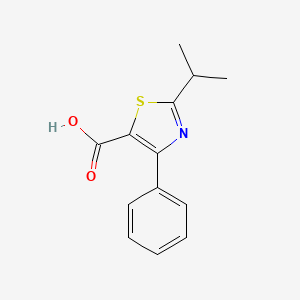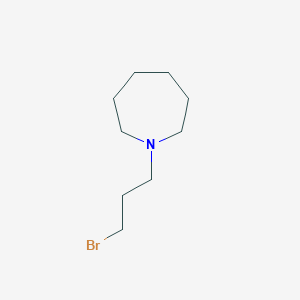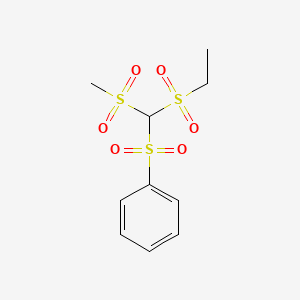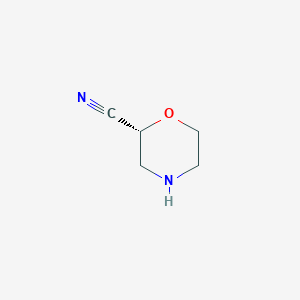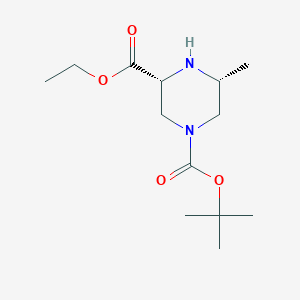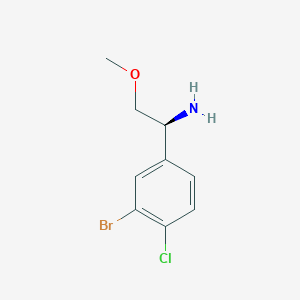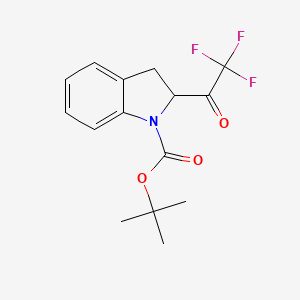
3-Iodo-4-(2,2,2-trifluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-(2,2,2-trifluoroethyl)aniline is an organic compound characterized by the presence of iodine and trifluoroethyl groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the direct iodination of aniline using iodine monochloride or other iodinating agents . The trifluoroethyl group can be introduced via N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst such as iron porphyrin .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and subsequent trifluoroethylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
N-Trifluoroethylation:
Common Reagents and Conditions:
Iodination: Iodine monochloride, sodium iodide, or other iodinating agents.
Trifluoroethylation: 2,2,2-Trifluoroethylamine hydrochloride, often in the presence of catalysts like iron porphyrin.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
N-Trifluoroethylated Anilines: Formed through N-trifluoroethylation reactions.
Applications De Recherche Scientifique
3-Iodo-4-(2,2,2-trifluoroethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce iodine and trifluoroethyl groups into complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-4-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its iodine and trifluoroethyl groups. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-iodoethane: Similar in containing both iodine and trifluoroethyl groups.
3-Iodo-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoroethyl group.
2-Iodoaniline: Lacks the trifluoroethyl group but contains the iodine atom.
Uniqueness: 3-Iodo-4-(2,2,2-trifluoroethyl)aniline is unique due to the combination of both iodine and trifluoroethyl groups, which imparts distinct chemical and physical properties. This combination can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H7F3IN |
|---|---|
Poids moléculaire |
301.05 g/mol |
Nom IUPAC |
3-iodo-4-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)4-5-1-2-6(13)3-7(5)12/h1-3H,4,13H2 |
Clé InChI |
CNDMVWLRPMTIBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)I)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
